molecular formula C14H8Cl2F3NO4S B2415236 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid CAS No. 756851-01-1

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid

Cat. No.: B2415236
CAS No.: 756851-01-1
M. Wt: 414.18
InChI Key: KORKJBPWTGQVFH-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid (CAS 756851-01-1) is an organic building block of significant interest in pharmaceutical and chemical research . This high-purity compound, with the molecular formula C14H8Cl2F3NO4S and a molecular weight of 414.18 g/mol, serves as a versatile precursor for synthesizing novel molecules . Its structure, which features a sulfonamide bridge connecting substituted benzoic acid rings, is characteristic of compounds explored for diverse biological activities. Researchers value this compound as a key intermediate for developing new pharmacologically active agents. Structurally, it is part of the broader class of para-aminobenzoic acid (PABA) analogs and sulfonamide derivatives . Such compounds are extensively investigated as core scaffolds in drug discovery, showing potential in areas including antimicrobial, anticancer, and anti-Alzheimer's research, particularly as acetylcholinesterase (AChE) inhibitors and antifolates . The presence of chlorine and trifluoromethyl groups on the aromatic rings makes it a valuable substrate for further chemical derivatization, allowing for the creation of a wide array of specialized molecules for structure-activity relationship (SAR) studies. This product is intended for research and development use only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-chloro-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO4S/c15-7-1-3-9(13(21)22)12(5-7)20-25(23,24)8-2-4-11(16)10(6-8)14(17,18)19/h1-6,20H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORKJBPWTGQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 4-chlorobenzoic acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the benzenesulfonamido derivative.

    Chlorination: The final step involves the chlorination of the trifluoromethyl group using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]benzoic acid
  • 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]benzoic acid
  • 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzamido]benzoic acid

Uniqueness

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C14H10Cl2F3N1O3S1
  • Molecular Weight: 371.19 g/mol
  • CAS Number: [insert CAS number if available]

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the anticancer potential of related compounds, suggesting that modifications in the benzenesulfonamide structure can enhance efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
Compound CHepG222.54

The compound's structural analogs have shown IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development.

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in recent research. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

Table 2: Enzyme Inhibition Studies

Enzyme TestedCompound NameIC50 (µM)Reference
AcetylcholinesteraseCompound D7.49
Other EnzymesCompound E8.14

These findings suggest that the compound may have therapeutic applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzenesulfonamide derivatives demonstrated that the introduction of trifluoromethyl groups significantly enhanced anticancer activity against the MCF-7 breast cancer cell line. The most potent derivative exhibited an IC50 value of 5.85 µM, indicating a promising avenue for drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds, revealing that certain derivatives could effectively inhibit AChE with IC50 values ranging from 7 to 10 µM. This suggests potential applications in neurodegenerative disease management.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid?

The synthesis typically involves sequential functionalization of benzoic acid derivatives. Key steps include:

  • Chlorination : Introduce chloro groups using FeCl₃ as a catalyst under controlled conditions (40–60°C) .
  • Sulfonamidation : React 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with a 2-amino-4-chlorobenzoic acid precursor in anhydrous DMF, using triethylamine to scavenge HCl .
  • Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the product .
    Critical parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons) .

Basic: How can researchers characterize the solubility and ionization behavior of this compound?

  • Solubility profiling : Test in solvents (e.g., DMSO, ethanol, pH-adjusted buffers) using UV-Vis spectroscopy (λmax ~260 nm) .
  • pKa determination : Employ potentiometric titration in 0.15 M KCl, noting the carboxylic acid group typically ionizes near pH 4.5–5.0 .
    Challenges : Low aqueous solubility (<1 mg/mL) due to hydrophobic trifluoromethyl and sulfonamido groups; consider co-solvents (e.g., PEG-400) for in vitro assays .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Impurity interference : Validate compound purity (>98% via HPLC) and confirm absence of residual sulfonyl chloride or amine intermediates .
  • Assay conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control redox conditions (trifluoromethyl groups may sensitize to oxidative degradation) .
  • Structural analogs : Compare activity with 4-chloro-3-sulfamoylbenzoic acid derivatives to isolate the role of the trifluoromethyl group .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Trifluoromethyl role : The -CF₃ group enhances lipophilicity and metabolic stability but may reduce solubility. Test analogs with -OCF₃ or -SF₃ substitutions .
  • Sulfonamido modifications : Replace the sulfonamido group with carboxamido or phosphoramidate to assess binding affinity to target enzymes (e.g., carbonic anhydrase) .
    Methodology : Use molecular docking (AutoDock Vina) to predict interactions with active sites, followed by in vitro inhibition assays .

Advanced: What analytical techniques address challenges in quantifying trace degradation products?

  • HPLC-MS/MS : Use a reverse-phase column (Agilent ZORBAX SB-C18) with electrospray ionization (negative mode) to detect hydrolyzed products (e.g., free benzoic acid) .
  • Forced degradation : Expose the compound to heat (60°C, 48 hr) and acidic/alkaline conditions (0.1 M HCl/NaOH, 24 hr) to identify labile sites .
    Key finding : The sulfonamido bond is stable under physiological pH but hydrolyzes in strong base (>pH 10) .

Advanced: How can researchers design experiments to study in vivo pharmacokinetics?

  • Radiolabeling : Synthesize a ¹⁴C-labeled analog (e.g., ¹⁴C at the carboxyl group) for tracking distribution in rodent models .
  • Metabolite profiling : Use LC-QTOF-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma .
    Considerations : The trifluoromethyl group may slow hepatic clearance; compare pharmacokinetics with non-fluorinated analogs .

Advanced: What computational tools predict cross-reactivity with off-target proteins?

  • Pharmacophore modeling : Generate 3D pharmacophores (MOE software) to screen against databases like ChEMBL for potential off-targets (e.g., kinases, GPCRs) .
  • Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding affinity .
    Validation : Cross-check predictions with in vitro selectivity panels (e.g., Eurofins Cerep) .

Advanced: How do environmental factors (pH, temperature) influence crystallization for X-ray studies?

  • Crystallization screens : Use vapor diffusion (Hampton Index Kit) with PEG 3350 and Tris buffer (pH 8.5) to obtain single crystals .
  • Temperature control : Cooling (4°C) promotes slower crystal growth, reducing defects .
    Challenge : The compound’s flexibility (rotatable sulfonamido bond) complicates crystallization; consider co-crystallization with stabilizing ligands .

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